molecular formula C19H18N2O3 B11416664 N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11416664
M. Wt: 322.4 g/mol
InChI Key: NJWPHZYMJMCWRW-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes an acetamidophenyl group and a benzofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions

  • Synthesis of 6-methyl-1-benzofuran

      Starting Material: 2-hydroxy-4-methylbenzaldehyde.

      Reaction: Cyclization using an acid catalyst such as sulfuric acid to form 6-methyl-1-benzofuran.

  • Formation of this compound

      Starting Material: 6-methyl-1-benzofuran.

      Reaction: Acylation with 4-acetamidophenyl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the benzofuran ring.

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).

      Products: Reduced forms of the acetamide group.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS).

      Conditions: Typically performed in organic solvents such as dichloromethane (DCM).

      Products: Halogenated derivatives of the benzofuran ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. It can be modified to enhance its interaction with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although detailed studies are required to confirm these activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the acetamidophenyl group could interact with polar residues, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.

    N-(4-acetamidophenyl)-2-(6-chloro-1-benzofuran-3-yl)acetamide: Contains a chlorine atom instead of a methyl group.

    N-(4-acetamidophenyl)-2-(6-methyl-1-benzothiophene-3-yl)acetamide: Benzofuran ring is replaced with a benzothiophene ring.

Uniqueness

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of the 6-methyl group on the benzofuran ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding properties and specificity compared to similar compounds.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H18N2O3/c1-12-3-8-17-14(11-24-18(17)9-12)10-19(23)21-16-6-4-15(5-7-16)20-13(2)22/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

NJWPHZYMJMCWRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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